7-amino-5-methyl-5-azaspiro[2.4]heptan-4-one
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Overview
Description
7-amino-5-methyl-5-azaspiro[24]heptan-4-one is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a seven-membered azaspiro ring and a four-membered lactam ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-amino-5-methyl-5-azaspiro[2.4]heptan-4-one typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,3-diketone or a β-keto ester with an amine. This step often requires the use of a strong base like sodium hydride or potassium tert-butoxide to facilitate the cyclization.
Introduction of the Amino Group: The amino group at the 7-position can be introduced via a nucleophilic substitution reaction. This might involve the use of an amine source such as ammonia or an amine derivative under conditions that promote nucleophilic attack on a suitable leaving group.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability, as well as advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, to form nitroso or nitro derivatives.
Reduction: Reduction reactions can be used to modify the carbonyl group in the lactam ring, potentially converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted amines or amides.
Scientific Research Applications
7-amino-5-methyl-5-azaspiro[2.4]heptan-4-one has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of pharmaceutical compounds, particularly those targeting neurological or psychiatric disorders.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules, including natural products and other bioactive compounds.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as polymers or resins.
Mechanism of Action
The mechanism of action of 7-amino-5-methyl-5-azaspiro[2.4]heptan-4-one depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors. For example, it could act as an inhibitor or modulator of a specific enzyme, thereby affecting a biochemical pathway. The exact molecular targets and pathways would depend on the specific derivative or analog being studied.
Comparison with Similar Compounds
Similar Compounds
7-amino-5-azaspiro[2.4]heptan-4-one: Lacks the methyl group at the 5-position, which can affect its reactivity and biological activity.
5-methyl-5-azaspiro[2.4]heptan-4-one:
Uniqueness
7-amino-5-methyl-5-azaspiro[2.4]heptan-4-one is unique due to the presence of both the amino and methyl groups, which confer specific chemical and biological properties. These functional groups can influence the compound’s reactivity, making it a versatile intermediate in organic synthesis and a valuable scaffold in drug design.
Properties
CAS No. |
1556971-17-5 |
---|---|
Molecular Formula |
C7H12N2O |
Molecular Weight |
140.2 |
Purity |
95 |
Origin of Product |
United States |
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